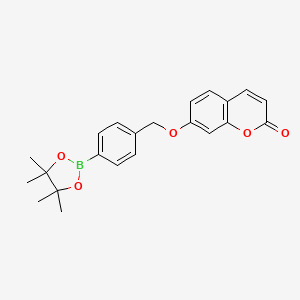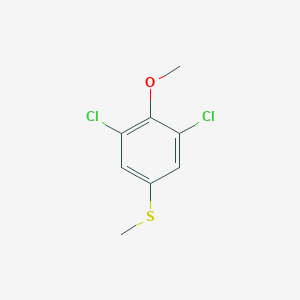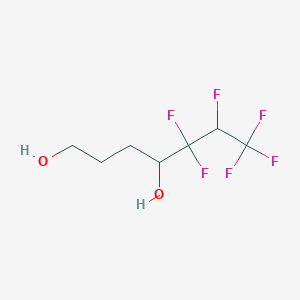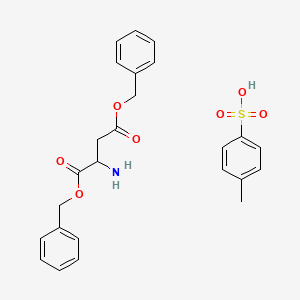![molecular formula C8H7BrMgO B6360124 2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide CAS No. 134401-95-9](/img/structure/B6360124.png)
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. This compound is particularly valuable in the formation of complex molecules and is often utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
Mode of Action
As a Grignard reagent, “2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide” is expected to participate in nucleophilic addition reactions. The carbon-magnesium bond in Grignard reagents is polar, making the carbon atom nucleophilic. This allows it to attack electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds .
Action Environment
The action of “this compound” is highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and they require anhydrous, inert conditions to remain stable . They are typically used in a laboratory setting under carefully controlled conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide is typically prepared by the reaction of 2,3-dihydrobenzo[b]furan with magnesium in the presence of a halogen source, such as bromine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate coupling reactions.
Major Products Formed
Alcohols: From the reaction with aldehydes and ketones.
Substituted Aromatics: From substitution reactions with halogenated aromatics.
Coupled Products: From coupling reactions with organic halides.
Scientific Research Applications
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the preparation of biologically active compounds for drug discovery.
Medicine: Utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and materials science.
Comparison with Similar Compounds
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the dihydrobenzo[b]furan ring, which can impart additional steric and electronic effects on the reactions it undergoes.
List of Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Bromide
- Ethylmagnesium Bromide
- Vinylmagnesium Bromide
These compounds are also widely used in organic synthesis for forming carbon-carbon bonds and have their own specific applications based on their structural characteristics.
Properties
IUPAC Name |
magnesium;3,5-dihydro-2H-1-benzofuran-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h2-4H,5-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKCUFYQGAECBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268767 |
Source


|
| Record name | Bromo(2,3-dihydro-5-benzofuranyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134401-95-9 |
Source


|
| Record name | Bromo(2,3-dihydro-5-benzofuranyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene](/img/structure/B6360085.png)
![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)





